![molecular formula C8H6BrN3O B2587140 6-Bromo-1H-indazole-3-carboxamide CAS No. 1379328-62-7](/img/structure/B2587140.png)
6-Bromo-1H-indazole-3-carboxamide
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Overview
Description
6-Bromo-1H-indazole-3-carboxamide is a chemical compound with the CAS Number: 1379328-62-7 . It has a molecular weight of 240.06 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A series of novel indazole derivatives, including this compound, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The synthesis process involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12)
. The InChI key is QWCFPVXXLJQESR-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 240.06 .
Scientific Research Applications
Synthesis and Characterization
Indazole derivatives, including 6-Bromo-1H-indazole-3-carboxamide analogs, have been synthesized and characterized through various methods. One study outlines the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound prepared from 5-bromoindazole-3-carboxylic acid methylester. Its structure was confirmed through spectroscopic techniques and X-ray diffraction, highlighting the utility of these methods in elucidating the molecular structure of indazole derivatives (Anuradha et al., 2014).
Biological Activities
The biological activities of indazole derivatives have been a subject of extensive research:
Monoamine Oxidase Inhibition : Indazole and indole carboxamides have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with significant implications for treating neurological disorders (Tzvetkov et al., 2014).
Antiproliferative Activity : Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Maggio et al., 2011).
Antitumor Activity : A specific indazole derivative has been synthesized and analyzed for its antitumor activity, crystal structure, and interaction with cancer cells, demonstrating the compound's effectiveness against certain cancer types (Lu et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives have been reported to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . They have shown the capability to hinder the viability of human cancer cells lines .
Biochemical Pathways
Indazole derivatives have been found to inhibit proangiogenic cytokines associated with tumor development .
Result of Action
Indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule .
Cellular Effects
Some indazole derivatives have been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
properties
IUPAC Name |
6-bromo-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-12-7(5)8(10)13/h1-3H,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCFPVXXLJQESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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